molecular formula C19H25ClN2O2 B3481693 3-(2-chlorophenyl)-5-methyl-N,N-bis(2-methylpropyl)-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N,N-bis(2-methylpropyl)-1,2-oxazole-4-carboxamide

Cat. No.: B3481693
M. Wt: 348.9 g/mol
InChI Key: BYBJSEDSXKOHAM-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N,N-bis(2-methylpropyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N,N-bis(2-methylpropyl)-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the formation of the oxazole ring through cyclization reactions. The chlorophenyl group is introduced via electrophilic aromatic substitution, and the carboxamide group is formed through amide bond formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N,N-bis(2-methylpropyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N,N-bis(2-methylpropyl)-1,2-oxazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N,N-bis(2-methylpropyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-5-methyl-N,N-bis(2-methylpropyl)-1,2-oxazole-4-carboxamide
  • 3-(2-bromophenyl)-5-methyl-N,N-bis(2-methylpropyl)-1,2-oxazole-4-carboxamide
  • 3-(2-fluorophenyl)-5-methyl-N,N-bis(2-methylpropyl)-1,2-oxazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N,N-bis(2-methylpropyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O2/c1-12(2)10-22(11-13(3)4)19(23)17-14(5)24-21-18(17)15-8-6-7-9-16(15)20/h6-9,12-13H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBJSEDSXKOHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-chlorophenyl)-5-methyl-N,N-bis(2-methylpropyl)-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N,N-bis(2-methylpropyl)-1,2-oxazole-4-carboxamide
Reactant of Route 3
3-(2-chlorophenyl)-5-methyl-N,N-bis(2-methylpropyl)-1,2-oxazole-4-carboxamide
Reactant of Route 4
3-(2-chlorophenyl)-5-methyl-N,N-bis(2-methylpropyl)-1,2-oxazole-4-carboxamide
Reactant of Route 5
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3-(2-chlorophenyl)-5-methyl-N,N-bis(2-methylpropyl)-1,2-oxazole-4-carboxamide
Reactant of Route 6
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3-(2-chlorophenyl)-5-methyl-N,N-bis(2-methylpropyl)-1,2-oxazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.